molecular formula C7H12N2O2 B160906 Methylallylmalonamide CAS No. 135460-69-4

Methylallylmalonamide

Cat. No.: B160906
CAS No.: 135460-69-4
M. Wt: 156.18 g/mol
InChI Key: WKVXTRWETFHWHX-UHFFFAOYSA-N
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Description

Methylallylmalonamide (systematic IUPAC name pending verification) is a malonamide derivative characterized by a methylallyl substituent attached to the central carbon of the malonamide scaffold. Malonamides, in general, are dicarboxamide derivatives of malonic acid, widely studied for their applications in pharmaceuticals, coordination chemistry, and materials science. This compound’s structure features a reactive allyl group, which may influence its chemical reactivity, biological activity, and physicochemical properties compared to other malonamide analogs. However, detailed peer-reviewed studies on this specific compound are scarce in the provided evidence, necessitating extrapolation from structurally related compounds and general malonamide chemistry principles .

Properties

CAS No.

135460-69-4

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

2-methyl-2-prop-2-enylpropanediamide

InChI

InChI=1S/C7H12N2O2/c1-3-4-7(2,5(8)10)6(9)11/h3H,1,4H2,2H3,(H2,8,10)(H2,9,11)

InChI Key

WKVXTRWETFHWHX-UHFFFAOYSA-N

SMILES

CC(CC=C)(C(=O)N)C(=O)N

Canonical SMILES

CC(CC=C)(C(=O)N)C(=O)N

Synonyms

Propanediamide, 2-methyl-2-(2-propenyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Methylallylmalonamide belongs to the malonamide family, which includes derivatives such as 2-Ethyl-2-phenylmalonamide (CAS 7206-76-0) and ethylphenylmalondiamide (CAS 80866-90-6). Key structural differences lie in the substituents attached to the central carbon:

Compound Substituents Key Features
This compound Methylallyl group Allyl moiety enables conjugation and potential polymerization
2-Ethyl-2-phenylmalonamide Ethyl, phenyl groups Enhanced lipophilicity due to aromatic ring; potential CNS activity
Ethylphenylmalondiamide Ethyl, phenyl groups Similar to 2-Ethyl-2-phenylmalonamide; used in coordination chemistry

Physicochemical Properties

Limited data exist for this compound, but comparisons can be drawn from analogs:

  • Solubility : Allyl-containing malonamides generally exhibit lower aqueous solubility than phenyl-substituted analogs due to reduced polarity.
  • Stability : The allyl group may render this compound susceptible to oxidation or Michael addition reactions, unlike the more stable ethyl-phenyl derivatives .
  • Synthetic Accessibility : this compound’s synthesis likely follows malonamide protocols (e.g., condensation of malonyl chloride with methylallylamine), but yields and purity depend on steric and electronic effects of the substituents .

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